4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- is a heterocyclic compound that features a pyrano-pyridinone core structure with a thiazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- typically involves the condensation of 4H-chromene-3-carbaldehydes with heterocyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . The reaction is carried out in acetic acid, which acts as a solvent and facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for larger production. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one: Lacks the thiazole substituent but shares the core structure.
2,3-Dihydro-4H-pyrano(3,2-b)pyridin-4-one: A reduced form of the compound with similar properties.
Pyrano(2,3-d)thiazoles: Compounds with a similar thiazole ring but different core structures.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- is unique due to the presence of both the pyrano-pyridinone core and the thiazole substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
148190-32-3 |
---|---|
Molecular Formula |
C11H6N2O2S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-yl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C11H6N2O2S/c14-7-6-9(11-13-4-5-16-11)15-8-2-1-3-12-10(7)8/h1-6H |
InChI Key |
ZYWMWKABKQHNEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=C(O2)C3=NC=CS3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.